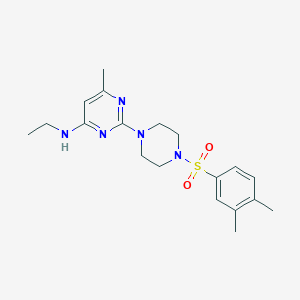![molecular formula C23H20ClN5O3 B2941995 3-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034297-58-8](/img/structure/B2941995.png)
3-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including an isoxazole ring, a pyrido[2,3-d]pyrimidin-4(3H)-one moiety, and a piperidin-4-yl group. These groups are common in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving the formation of the heterocyclic rings and subsequent functionalization .Molecular Structure Analysis
The compound’s structure suggests it could have interesting chemical properties. The presence of multiple aromatic rings could contribute to pi-pi stacking interactions, and the various nitrogen and oxygen atoms could participate in hydrogen bonding .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-rich aromatic rings and the various functional groups. For example, the isoxazole ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For instance, the presence of multiple aromatic rings could increase its lipophilicity, while the various nitrogen and oxygen atoms could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Dopamine Receptor Affinity : One study explored the structure-activity relationships of similar compounds, focusing on their affinity and selectivity for human dopamine D4 receptors. These compounds, including derivatives of isoxazoles and pyrimidines, showed promising selectivity and affinity, indicating potential applications in neuroscience and pharmacology (Rowley et al., 1997).
Antiviral Activity : Another study synthesized a series of pyrazole derivatives, including isoxazole and pyrimidine analogs, and evaluated their antiviral activity. Some derivatives exhibited strong antiviral activity, highlighting their potential in developing new antiviral drugs (Tantawy et al., 2012).
Antitumor and Antiviral Properties : A study on 3,5-bis(arylidene)-4-piperidones and related pyrazolo[4,3-c]pyridines, pyrido[4,3-d]pyrimidines, and pyrido[3,2-c]pyridines revealed their in vitro antiviral and antitumor activities. Certain compounds showed activity against herpes simplex virus-1 and human immunodeficiency virus-1, as well as a broad spectrum of antitumor activity (El-Subbagh et al., 2000).
Synthesis and Reactions : Research has been conducted on the synthesis and reactions of new benzimidazole derivatives, including pyrido[4,3-d]pyrimidin-4(3H)-one. This study provided valuable insights into the chemical properties and potential applications of these compounds in various fields (Fikry et al., 2015).
Antiproliferative Activity : A study on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives evaluated their antiproliferative effect against human cancer cell lines. Certain compounds showed significant activity, suggesting their potential as anticancer agents (Mallesha et al., 2012).
Wirkmechanismus
Target of Action
Similar compounds have been found to targetc-Met , a receptor tyrosine kinase . c-Met plays a crucial role in cellular processes such as proliferation, survival, and motility .
Mode of Action
It’s suggested that similar compounds interact with their targets throughmolecular docking . This involves the compound binding to the active site of the target protein, which can lead to changes in the protein’s function .
Biochemical Pathways
Inhibition of c-Met can disrupt these pathways, potentially leading to anti-tumor effects .
Pharmacokinetics
Similar compounds have been noted to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability
Result of Action
Similar compounds have shownantiproliferative activity against various cancer cell lines . This suggests that this compound could potentially inhibit cell growth and induce cell death .
Eigenschaften
IUPAC Name |
3-[1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O3/c1-14-19(20(27-32-14)16-5-2-3-7-18(16)24)23(31)28-11-8-15(9-12-28)29-13-26-21-17(22(29)30)6-4-10-25-21/h2-7,10,13,15H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJLFSGPKJTKBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)N4C=NC5=C(C4=O)C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-cyclopentylpiperidine-1-carboxamide](/img/structure/B2941913.png)








![4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2941929.png)

![Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2941932.png)
